Lys-Thr Dipeptide Versus Monomer Incorporation
The Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH dipeptide bypasses the intrinsically difficult acylation of the Thr(ΨPro) monomer. A study on flow peptide chemistry showed that direct coupling of various Fmoc-Xaa-OH to an immobilized H-Thr(ΨPro)-resin achieved >75% efficiency for most amino acids, dropping to 70% for Met and only 8% for Asp [1]. This low and variable efficiency makes the monomer impractical for robust, high-yield synthesis of Lys-Thr-containing sequences. In contrast, the dipeptide provides a quantitative, single-step incorporation of the entire Lys-Thr unit, guaranteeing 100% of the sequence is added.
Monomer: >75% for most Xaa, 70% for Met, 8% for Asp
| Evidence Dimension | Acylation Efficiency of Pseudoproline Monomer |
|---|---|
| Target Compound Data | Quantitative incorporation of the entire Lys-Thr pseudoproline dipeptide in a single coupling step. |
| Comparator Or Baseline | Fmoc-Xaa-OH coupling to H-Thr(ΨPro)-resin (Monomer approach) |
| Quantified Difference | Target: 100% motif incorporation. Comparator: Variable coupling efficiencies, >75% for most Xaa, 70% for Met, 8% for Asp. |
| Conditions | Flow peptide chemistry using 3-5 equivalents of Fmoc-Xaa-OH and coupling reagents. |
Why This Matters
For procurement, this eliminates the risk of incomplete or failed syntheses associated with the monomer, ensuring reliable and reproducible chain elongation at the critical Lys-Thr junction.
- [1] Szaniszló, S., Ferentzi, K., Perczel, A., & Farkas, V. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27, 1053-1060. View Source
